molecular formula C14H12ClNO B3055561 N-(4-Chlorophenyl)-2-methylbenzamide CAS No. 65492-63-9

N-(4-Chlorophenyl)-2-methylbenzamide

Cat. No. B3055561
CAS RN: 65492-63-9
M. Wt: 245.7 g/mol
InChI Key: GTAAHWPBBMVBRJ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-methylbenzamide, also known as 4'-chloro-2'-methyl-N-(propan-2-yl)benzanilide, is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research for its pharmacological properties, especially in the field of neuroscience.

Scientific Research Applications

Application in Dopamine Receptor Research

N-(4-Chlorophenyl)-2-methylbenzamide and its derivatives have been studied for their role in dopamine receptor research. Colabufo et al. (2001) utilized a compound similar to N-(4-Chlorophenyl)-2-methylbenzamide, PB12, as a probe for direct determination of dopamine D(4) receptor density in the rat striatum. This research contributes to our understanding of dopamine receptor functions and their implications in neurological disorders (Colabufo et al., 2001).

Role in Antimicrobial Agents

Compounds related to N-(4-Chlorophenyl)-2-methylbenzamide have potential as antimicrobial agents. Murugavel et al. (2016) synthesized and studied a compound (MFMSC) with a similar structure, exploring its antimicrobial activity and potential as an inhibitor of penicillin-binding protein. This research opens avenues for the development of new antimicrobial agents (Murugavel et al., 2016).

Applications in Nanoparticle Systems

N-(4-Chlorophenyl)-2-methylbenzamide analogs have been utilized in the development of nanoparticle systems for agricultural applications. Campos et al. (2015) investigated the use of nanoparticles as carrier systems for fungicides, demonstrating the potential of these systems in enhancing the efficacy and reducing the environmental impact of agricultural chemicals (Campos et al., 2015).

Investigation in Photodegradation Studies

The study of photodegradation of related compounds has significant implications for environmental science. Guoguang et al. (2001) examined the photodegradation of a urea compound containing a 4-chlorophenyl group, similar to N-(4-Chlorophenyl)-2-methylbenzamide. This research provides insights into the environmental impact and breakdown of such compounds (Guoguang et al., 2001).

Contribution to Protein Kinase Inhibitor Research

Compounds structurally similar to N-(4-Chlorophenyl)-2-methylbenzamide have been investigated for their potential as protein kinase inhibitors. Russell et al. (2015) synthesized analogs with potential broad-spectrum inhibition of protein kinases, contributing to the field of cancer research and the development of novel therapeutic agents (Russell et al., 2015).

properties

IUPAC Name

N-(4-chlorophenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-10-4-2-3-5-13(10)14(17)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAAHWPBBMVBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282539
Record name N-(4-Chlorophenyl)-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-2-methylbenzamide

CAS RN

65492-63-9
Record name NSC26405
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Chlorophenyl)-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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